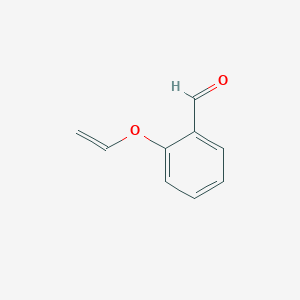

2-(Ethenyloxy)benzaldehyde

Description

2-(Ethenyloxy)benzaldehyde is a synthetic benzaldehyde derivative featuring a vinyl ether group (-O-CH₂=CH₂) at the 2-position of the aromatic ring. The ethenyloxy group confers unique reactivity due to the electron-rich vinyl moiety, which may participate in cycloaddition or coordination chemistry.

Properties

CAS No. |

31600-76-7 |

|---|---|

Molecular Formula |

C9H8O2 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

2-ethenoxybenzaldehyde |

InChI |

InChI=1S/C9H8O2/c1-2-11-9-6-4-3-5-8(9)7-10/h2-7H,1H2 |

InChI Key |

SEJQTMLOJOWUKH-UHFFFAOYSA-N |

Canonical SMILES |

C=COC1=CC=CC=C1C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethenyloxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of salicylaldehyde with an appropriate alkylating agent under basic conditions. For example, salicylaldehyde can be reacted with bromoethane in the presence of a base such as potassium carbonate or sodium tert-butoxide in a solvent like dimethyl sulfoxide or dimethylformamide .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Ethenyloxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo electrophilic substitution reactions on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: The major product is 2-(Ethenyloxy)benzoic acid.

Reduction: The major product is 2-(Ethenyloxy)benzyl alcohol.

Substitution: Depending on the substituent introduced, various substituted benzaldehydes can be formed.

Scientific Research Applications

2-(Ethenyloxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential use in drug development.

Industry: It is used in the production of dyes, fragrances, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-(Ethenyloxy)benzaldehyde involves its interaction with cellular macromolecules. It can bind to proteins and enzymes, affecting their function. The compound can also undergo redox reactions, influencing cellular redox homeostasis and antioxidation pathways .

Comparison with Similar Compounds

Comparison with Similar Benzaldehyde Derivatives

Substituent Group Variations

Benzaldehyde derivatives vary widely in substituent groups, influencing their chemical behavior and applications:

- 2-(Ethynyloxy)benzaldehyde (CAS 173724-15-7): Contains an ethynyloxy (-O-C≡CH) group, enabling click chemistry or metal coordination .

- Eurotium-derived benzaldehydes (e.g., eurotirubrin A): Feature complex substituents like heptadienyl and prenyl chains, enhancing bioactivity .

- 4-{2-[2-(4-Formylphenoxy)ethoxy]-ethoxy}benzaldehyde: A dialdehyde with ethoxyethoxy chains, enabling macrocycle synthesis via polyamine condensation .

- 2-(Diphenylphosphino)benzaldehyde: A phosphine-containing analog used in coordination chemistry and industrial catalysis .

Physicochemical Properties

- Polarity : Derivatives with hydrophilic groups (e.g., methoxyethoxy in 3-[(2-Methoxyethoxy)methoxy]benzaldehyde) exhibit increased solubility in polar solvents .

- Stability: Nitro-substituted analogs (e.g., 2-(2-Nitrophenoxy)benzaldehyde) are stable under standard conditions but may decompose under heat or UV light .

Comparative Data Table

Key Findings and Contradictions

- Bioactivity vs. Synthetic Utility : Natural benzaldehydes (e.g., Eurotium derivatives) prioritize bioactivity, while synthetic analogs focus on structural versatility for macrocycles or catalysis .

- Stability Concerns: Nitro-substituted benzaldehydes are labeled as non-hazardous , whereas phosphino-containing derivatives require careful handling due to air sensitivity .

- Data Gaps : Detailed physicochemical data (e.g., melting points, solubility) for many analogs are absent, highlighting the need for further characterization.

Biological Activity

2-(Ethenyloxy)benzaldehyde, also known as ethylene oxybenzaldehyde, is a compound with a unique structure that includes both an aldehyde and an ether functional group. Its potential biological activities have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzene ring substituted with an ethenyloxy group and an aldehyde group, contributing to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted by evaluated the compound's efficacy against various bacterial strains, revealing significant inhibition against Staphylococcus aureus and Bacillus anthracis. The minimum inhibitory concentration (MIC) for Staphylococcus aureus was determined to be approximately 850 μg/mL.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 850 μg/mL |

| Bacillus anthracis | 1060 μg/mL |

| Pantoea conspicua | 1060 μg/mL |

| Citrobacter youngae | 1060 μg/mL |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. Studies suggest that the compound may inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. This property makes it a candidate for further research in treating inflammatory diseases.

Cytotoxic Effects

The cytotoxicity of this compound was assessed using Drosophila melanogaster as a model organism. The findings indicated that at certain concentrations, the compound exhibited cytotoxic effects leading to developmental anomalies in the larvae. This raises concerns regarding its safety profile in potential therapeutic applications.

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and disrupt bacterial cell integrity. The aldehyde group is known to form reactive intermediates that can lead to oxidative stress within microbial cells, ultimately resulting in cell death .

Case Studies

- Study on Antimicrobial Modulation : A study highlighted the role of benzaldehyde derivatives in enhancing the efficacy of standard antibiotics against resistant strains of bacteria. The combination therapy involving this compound showed a reduction in MIC values for fluoroquinolones when used in subinhibitory concentrations .

- Toxicological Assessment : Another investigation focused on the toxicological profile of this compound, revealing developmental toxicity at higher concentrations in Drosophila melanogaster. This study emphasized the importance of evaluating safety before clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.